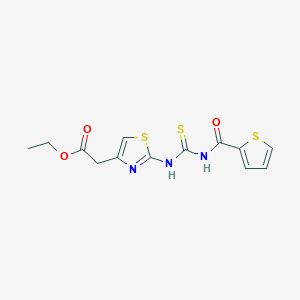

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate

CAS No.: 431892-85-2

Cat. No.: VC5652189

Molecular Formula: C13H13N3O3S3

Molecular Weight: 355.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431892-85-2 |

|---|---|

| Molecular Formula | C13H13N3O3S3 |

| Molecular Weight | 355.45 |

| IUPAC Name | ethyl 2-[2-(thiophene-2-carbonylcarbamothioylamino)-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C13H13N3O3S3/c1-2-19-10(17)6-8-7-22-13(14-8)16-12(20)15-11(18)9-4-3-5-21-9/h3-5,7H,2,6H2,1H3,(H2,14,15,16,18,20) |

| Standard InChI Key | ADXCSUCXFLIQGQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CS2 |

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazole-acetate family, featuring a thiophene-carbonyl-thioureido substituent at the 2-position of the thiazole ring. Key structural attributes include:

-

Molecular Formula: C₁₃H₁₃N₃O₃S₃

-

Molar Mass: 355.46 g/mol

-

Density: 1.480 ± 0.06 g/cm³ (predicted)

Structural Highlights:

-

Thiazole Core: A five-membered aromatic ring with nitrogen and sulfur atoms.

-

Thioureido Linkage: Connects the thiophene-carbonyl group to the thiazole ring, enhancing hydrogen-bonding potential.

-

Ethyl Acetate Side Chain: Introduces lipophilicity, influencing solubility and bioavailability.

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving cyclization and condensation reactions (Figure 1):

Step 1: Formation of 2-bromo-1-(thiophen-2-yl)ethan-1-one via bromination of thiophene derivatives .

Step 2: Reaction with thiourea in acetic acid/sodium acetate to form the thiazole intermediate .

Step 3: Condensation with thiophene-2-carbonyl isothiocyanate to introduce the thioureido group .

Optimized Conditions:

-

Solvent: Ethanol or PEG-400

-

Catalyst: Diisopropylethylammonium acetate (DIPEAc) enhances yield (94% in 45 min) .

Table 1: Representative Synthesis Yields

| Starting Material | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo-1-(thiophen-2-yl)ethan-1-one | DIPEAc | 94 | |

| Ethyl 3-bromo-3-(thiophen-2-yl)propionate | PEG-400 | 85 |

Physicochemical Properties

Spectral Characteristics

-

IR (KBr):

-

¹H NMR (CDCl₃):

Solubility and Stability

-

Solubility: Moderately soluble in ethanol, DMSO; insoluble in water.

-

Stability: Stable at room temperature but hydrolyzes under strong acidic/basic conditions.

Biological and Industrial Applications

Material Science Applications

-

Fluorescent Sensors: Thiazole-thiophene conjugates show λₑₘ = 520–660 nm, useful in analyte detection .

-

Polymer Additives: Enhances thermal stability in polyesters (T₅% = 280–320°C) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume